Benzylic Bromide vs. Benzylic Chloride Leaving‑Group Reactivity
The benzylic CH₂Br group in the target compound undergoes S₍N₎2 reactions approximately 10–50 times faster than the corresponding benzylic chloride under identical conditions [1]. This rate enhancement translates into shorter reaction times, lower required temperatures, and higher yields in alkylation sequences.
| Evidence Dimension | Relative S₍N₎2 rate (benzyl electrophile with nucleophiles) |
|---|---|
| Target Compound Data | Benzyl bromide: relative rate = 10–50 (Br vs. Cl normalised to chloride = 1) |
| Comparator Or Baseline | Benzyl chloride: relative rate = 1 (baseline) |
| Quantified Difference | 10–50‑fold acceleration for the bromide |
| Conditions | Relative rate determination for ethyl, allyl, and benzyl electrophiles with a panel of anionic and neutral nucleophiles (I⁻, Br⁻, Cl⁻, EtO⁻, S₂O₃²⁻, Me₃N, Et₃N, quinuclidine, pyridine, PhNMe₂, thiourea) [1]. |
Why This Matters
The faster kinetics of the bromomethyl analogue enable more robust scale‑up and reduce side‑product formation in nucleophilic diversification, directly lowering the cost and time of library synthesis.
- [1] Average relative experimental rates for the S₍N₎2 reactions of ethyl, allyl, and benzyl electrophiles with various leaving groups (LG = I, Br, and Cl). Angew. Chem. Int. Ed. 2025, 64, e202505483. Figure 1. https://pmc.ncbi.nlm.nih.gov/articles/PMC12105697/figure/anie202505483-fig-0001/. View Source
